

Application Notes and Protocols: Estrogen Receptor Binding Affinity of E,E-Dienestrol

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Compound of Interest

Compound Name: *E,E-Dienestrol-d6-1*

Cat. No.: *B15543904*

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Introduction

E,E-Dienestrol is a synthetic, non-steroidal estrogen that functions as an agonist for the estrogen receptors (ERs), ER α and ER β .^{[1][2]} Understanding the binding affinity of compounds like E,E-Dienestrol to estrogen receptors is crucial for drug development, toxicological screening, and endocrine disruptor research. These application notes provide a summary of the estrogen receptor binding affinity of E,E-Dienestrol, a detailed protocol for its determination using a competitive radioligand binding assay, and a visualization of the associated signaling pathway and experimental workflow.

Data Presentation: Estrogen Receptor Binding Affinity

The binding affinity of E,E-Dienestrol for estrogen receptors is typically determined relative to the natural ligand, 17 β -estradiol. The available data indicates that E,E-Dienestrol exhibits a high binding affinity for both ER α and ER β .

Compound	Receptor Subtype	Relative Binding Affinity (RBA) (%) vs. Estradiol	Reference
E,E-Dienestrol	ER α	~223%	N/A
E,E-Dienestrol	ER β	~404%	N/A

Note: Relative Binding Affinity (RBA) is calculated as (IC₅₀ of 17 β -estradiol / IC₅₀ of test compound) x 100. A higher RBA value indicates a stronger binding affinity.

Qualitative comparisons also place the binding affinity of dienestrol for both ER α and ER β as higher than that of 17 β -estradiol, but generally lower than diethylstilbestrol (DES) and hexestrol.

Experimental Protocols

Competitive Radioligand Binding Assay for Estrogen Receptor Affinity

This protocol outlines the determination of the binding affinity of a test compound, such as E,E-Dienestrol, for estrogen receptors (ER α and ER β) by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-17 β -estradiol) for binding to the receptor.

1. Materials and Reagents:

- Estrogen Receptor Source: Recombinant human ER α and ER β or tissue preparations (e.g., rat uterine cytosol).
- Radioligand: [³H]-17 β -estradiol.
- Test Compound: E,E-Dienestrol.
- Reference Compound: 17 β -estradiol (unlabeled).
- Assay Buffer: Tris-HCl buffer, pH 7.4, containing EDTA and molybdate.
- Wash Buffer: Ice-cold Tris-HCl buffer, pH 7.4.

- Scintillation Cocktail.
- 96-well plates.
- Glass fiber filters.
- Scintillation counter.

2. Preparation of Reagents:

- Prepare stock solutions of the test compound (E,E-Dienestrol) and the reference compound (17 β -estradiol) in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the test and reference compounds in the assay buffer to create a range of concentrations for the competition assay.
- Prepare the radioligand solution in the assay buffer at a concentration appropriate for the assay (typically near its K_d value).

3. Assay Procedure:

- To each well of a 96-well plate, add the following in order:
 - Assay buffer.
 - A fixed concentration of the estrogen receptor preparation.
 - Increasing concentrations of the unlabeled test compound (E,E-Dienestrol) or reference compound (17 β -estradiol).
 - A fixed concentration of the radioligand ([³H]-17 β -estradiol).
- Include control wells for total binding (containing radioligand and receptor only) and non-specific binding (containing radioligand, receptor, and a high concentration of unlabeled 17 β -estradiol).
- Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

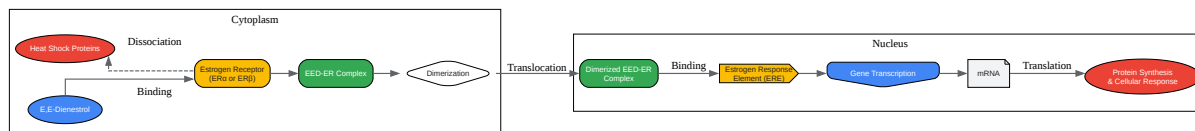
- Following incubation, rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.
- Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
- Measure the radioactivity in each vial using a scintillation counter.

4. Data Analysis:

- Calculate the specific binding for each concentration by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is the dissociation constant of the radioligand for the receptor.
- Calculate the Relative Binding Affinity (RBA) using the formula: $RBA = (IC_{50} \text{ of } 17\beta\text{-estradiol} / IC_{50} \text{ of E,E-Dienestrol}) \times 100$.

Visualizations

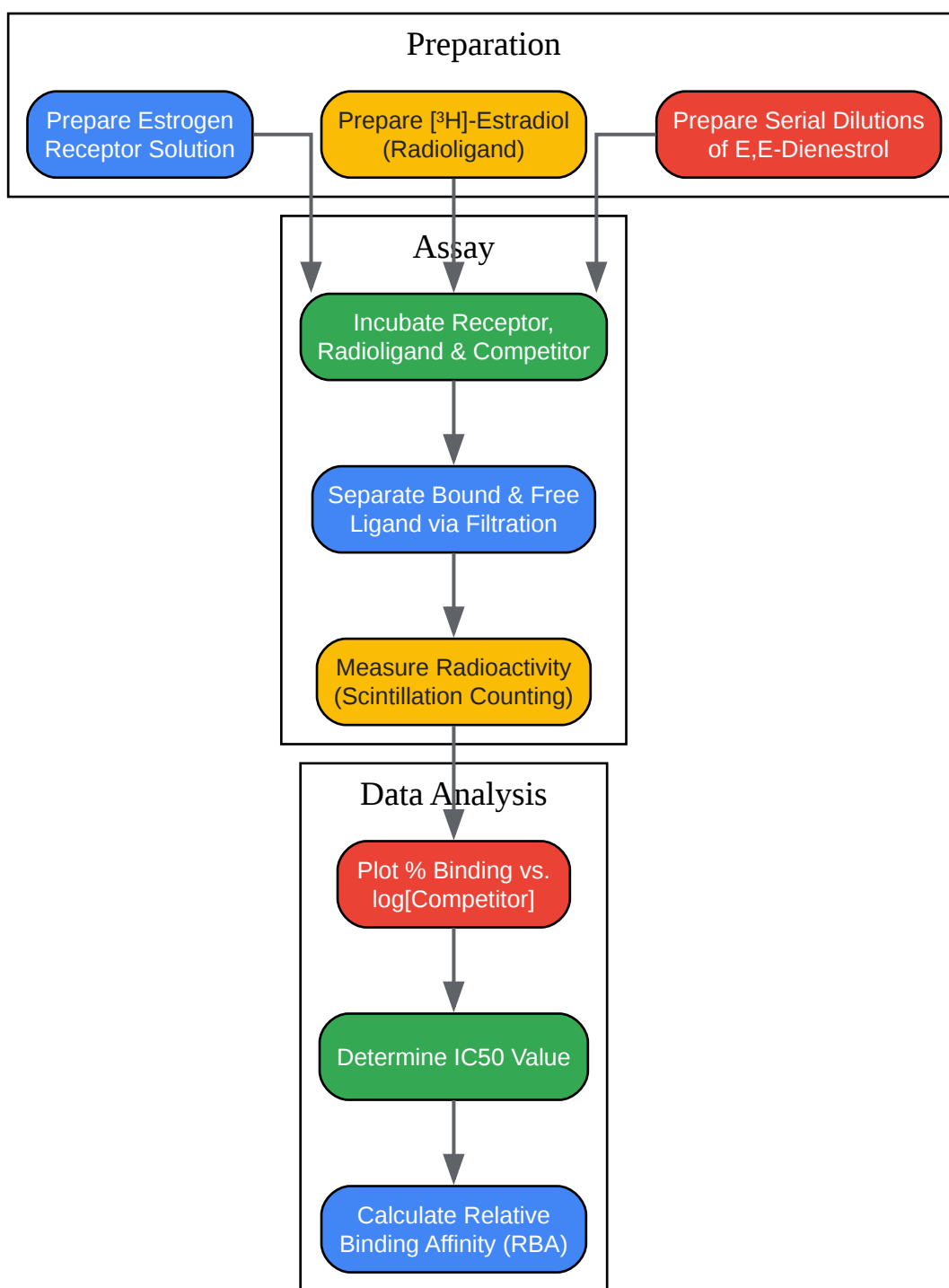
Estrogen Receptor Signaling Pathway



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Caption: Estrogen receptor signaling pathway for E,E-Dienestrol.

Experimental Workflow: Competitive Radioligand Binding Assay



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Caption: Workflow for determining estrogen receptor binding affinity.

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References

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- 2. medchemexpress.com [medchemexpress.com]
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